Dimethyl 1,4-cyclohexanedicarboxylate

Descripción

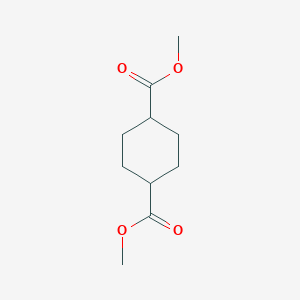

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGAGQAGYITKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026566, DTXSID1029255 | |

| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl hexahydroterephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

265 °C (mixed isomer) | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.91 (Air = 1) | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/ | |

| Record name | Dimethyl hexahydroterephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Partially crystalline solid, Clear colorless liquid | |

CAS No. |

94-60-0, 3399-21-1, 3399-22-2 | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3399-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl trans-1,4-Cyclohexanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS87MDS0ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35IVG3419I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14 °C (cis-isomer), 71 °C (trans-isomer) | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physical and chemical properties of Dimethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a versatile cycloaliphatic diester. This document includes key data on its isomers, detailed experimental protocols for its synthesis and common reactions, and visualizations of these chemical processes.

Core Physical and Chemical Properties

This compound is a colorless liquid or a partially crystalline solid at room temperature, depending on the isomeric ratio.[1][2] It is a mixture of cis and trans isomers, each conferring different physical properties to the bulk material. This compound serves as a crucial intermediate in the synthesis of various polymers and specialty chemicals.[3]

Nomenclature and Identification

-

IUPAC Name: dimethyl cyclohexane-1,4-dicarboxylate[1]

-

Synonyms: Dimethyl hexahydroterephthalate, 1,4-Cyclohexanedicarboxylic acid dimethyl ester, DMCD[1][4]

-

CAS Number: 94-60-0 (for the mixture of isomers)[1]

-

Molecular Formula: C₁₀H₁₆O₄[1]

-

Molecular Weight: 200.23 g/mol [1]

Physicochemical Data

The properties of this compound are significantly influenced by the ratio of its cis and trans isomers. The trans isomer, being more symmetrical, has a higher melting point and is a crystalline solid at room temperature, while the cis isomer is a liquid.

| Property | Value (Mixture of Isomers) | Value (cis-isomer) | Value (trans-isomer) | References |

| Melting Point | 24-27 °C | 14 °C | 71 °C | [1][5] |

| Boiling Point | 265 °C (at 760 mmHg); 131-133 °C (at 11 mmHg) | - | - | [1][4] |

| Density | 1.111 g/mL at 25 °C | - | - | [4] |

| Refractive Index | n20/D 1.458 | - | - | [4] |

| Solubility in Water | 12,000 mg/L at 25 °C | - | - | [1] |

| Vapor Pressure | 1 mmHg at 85 °C | - | - | [4] |

| Flash Point | 113 °C (closed cup) | - | - | [6] |

| Vapor Density | 6.9 (vs air) | - | - | [4] |

Chemical Synthesis and Reactions

The primary industrial synthesis of this compound involves the hydrogenation of Dimethyl terephthalate (B1205515) (DMT). Key reactions involving DMCD include its hydrolysis back to the dicarboxylic acid and its reduction to 1,4-cyclohexanedimethanol (B133615) (CHDM), a valuable monomer in the polymer industry.

Synthesis of this compound via Hydrogenation of Dimethyl Terephthalate

This process involves the catalytic hydrogenation of the aromatic ring of DMT. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield.

Caption: Synthesis of this compound from Dimethyl Terephthalate.

Objective: To synthesize this compound by the catalytic hydrogenation of Dimethyl terephthalate.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ru/Al₂O₃ catalyst (or a similar palladium-based catalyst)[7]

-

Hydrogen gas (H₂)

-

Solvent (e.g., methanol (B129727) or the product itself, this compound)[8]

-

High-pressure autoclave reactor

Procedure:

-

Charge the autoclave reactor with Dimethyl terephthalate and the solvent. In some processes, this compound from a previous batch is used as the solvent to improve solubility and reaction kinetics.[8]

-

Add the Ru/Al₂O₃ catalyst to the mixture.

-

Seal the reactor and purge it with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure, typically between 20 to 30 kg/cm ².[7]

-

Heat the reactor to the reaction temperature, generally maintained between 100 and 180 °C.[7]

-

Maintain the reaction under constant stirring for a sufficient duration to ensure complete hydrogenation of the aromatic ring. The reaction progress can be monitored by analyzing samples for the disappearance of the starting material.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The product, this compound, can be purified by distillation under reduced pressure.

Hydrolysis of this compound

The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 1,4-cyclohexanedicarboxylic acid.

References

- 1. This compound | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIMETHYL TRANS-1,4-CYCLOHEXANEDICARBOXYLATE(3399-22-2) 1H NMR spectrum [chemicalbook.com]

- 3. Dimethyl(1R,4S)-2,5-dioxo-1,4-cyclohexanedicarboxylate | C10H12O6 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. Dimethyl trans-cyclohexane-1,4-dicarboxylate | SIELC Technologies [sielc.com]

- 5. 1,4-Cyclohexanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. US20160326088A1 - Method for preparing this compound and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 8. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to Dimethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a cycloaliphatic diester that serves as a crucial monomer and chemical intermediate in the synthesis of a variety of polymers and pharmacologically active molecules. Its unique cyclic structure imparts desirable properties such as thermal stability, weather resistance, and chemical resistance to the materials derived from it. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, with a focus on its relevance in materials science and drug discovery.

Chemical Identity and Synonyms

The compound exists as a mixture of cis and trans isomers, with the trans isomer often being the focus for specific polymer applications due to the linear and rigid structure it imparts.

| Identifier | Value |

| CAS Number (mixture of cis/trans) | 94-60-0[1][2] |

| CAS Number (trans-isomer) | 3399-22-2[3] |

| CAS Number (cis-isomer) | 3399-21-1 |

| Molecular Formula | C₁₀H₁₆O₄[1][4] |

| Molecular Weight | 200.23 g/mol [4] |

| IUPAC Name | dimethyl cyclohexane-1,4-dicarboxylate[4] |

Common Synonyms:

-

Dimethyl hexahydroterephthalate[4]

-

DMCD

-

1,4-Dimethyl cyclohexane-1,4-dicarboxylate

Physicochemical and Spectroscopic Data

The properties of this compound can vary slightly depending on the isomeric ratio. The data presented below is for the common mixture of isomers unless otherwise specified.

Physical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless liquid after melting; may be a partially crystalline solid at room temperature. | [1] |

| Melting Point | 24-27 °C | [2] |

| Boiling Point | 131-133 °C at 11 mmHg | [1] |

| Density | 1.111 g/mL at 25 °C | [1] |

| Vapor Pressure | 1 mmHg at 85 °C | [1] |

| Refractive Index (n20/D) | 1.458 | [1] |

| Water Solubility | Practically insoluble | [1] |

| LogP | 2.29 at 30°C | [2] |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data available in the Sadtler Research Laboratories spectral collection.[4] |

| IR Spectroscopy | Data available in the Sadtler Research Laboratories IR prism collection.[4] |

| Mass Spectrometry | Electron ionization mass spectral data is available through the NIST/EPA/MSDC Mass Spectral Database.[4][5][6] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[7] This process involves the saturation of the aromatic ring of DMT.

General Synthesis Workflow

The synthesis of DMCD from DMT is a two-step hydrogenation process. The first step involves the hydrogenation of the benzene (B151609) ring to yield DMCD, which can then be further hydrogenated to produce 1,4-cyclohexanedimethanol (B133615) (CHDM), another valuable monomer.[8]

Experimental Protocol: Hydrogenation of Dimethyl Terephthalate

This protocol is based on established methods for the catalytic hydrogenation of DMT.

Materials:

-

Dimethyl terephthalate (DMT)

-

Methanol (B129727) (solvent)

-

Supported ruthenium-rhenium bimetallic catalyst or Ru/Al₂O₃ catalyst

-

High-pressure reactor (autoclave) with stirring mechanism

-

Hydrogen gas source

Procedure:

-

The high-pressure reactor is charged with DMT and methanol as the solvent.

-

The supported catalyst (e.g., ruthenium-rhenium bimetallic catalyst) is added to the mixture.

-

The reactor is sealed and purged with hydrogen gas three times to remove air.

-

The reactor is pressurized with hydrogen to 2-5 MPa.

-

The mixture is heated to a temperature of 30-120°C with continuous stirring.

-

The reaction is allowed to proceed for 1-3 hours, with the progress monitored by techniques such as gas chromatography.

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent (methanol) is removed by distillation to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Applications in Polymer Synthesis

A primary application of DMCD is in the production of high-performance polyesters. The incorporation of the cyclohexane (B81311) ring into the polymer backbone enhances properties such as thermal stability, hydrolytic stability, and weather resistance.

Experimental Protocol: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)

This protocol describes the melt polycondensation of 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA), for which DMCD is a key precursor. The synthesis is a two-step process involving esterification and subsequent polycondensation.[9]

Materials:

-

1,4-Cyclohexanedimethanol (CHDM)

-

1,4-Cyclohexanedicarboxylic acid (CHDA)

-

Titanium tetrabutoxide (TBT) as a catalyst

-

Reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation column

-

Heating mantle and temperature controller

-

Vacuum pump

Procedure:

Step 1: Esterification

-

CHDA and a slight molar excess of CHDM (e.g., a molar ratio of 1.004:1 CHDM:CHDA) are charged into the reaction vessel.[9]

-

The catalyst, TBT, is added.

-

The reactor is purged with nitrogen.

-

The mixture is heated to approximately 220°C with stirring (around 150 rpm) under a nitrogen atmosphere.[9]

-

Water, the byproduct of esterification, is continuously removed and collected.

-

This stage is continued until the theoretical amount of water has been distilled off, indicating the formation of low molecular weight oligomers.

Step 2: Polycondensation

-

The temperature is raised to 275°C.[9]

-

A vacuum is gradually applied (reducing the pressure to below 1 torr) to facilitate the removal of excess CHDM and promote the increase in molecular weight.

-

The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque on the stirrer.

-

The reaction is considered complete when the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

The resulting PCCD polymer is then extruded from the reactor and cooled.

Role in Drug Development: Inhibition of Soluble Epoxide Hydrolase

This compound is a valuable building block in the synthesis of inhibitors for soluble epoxide hydrolase (sEH).[1][2] sEH is an enzyme that plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[10] By inhibiting sEH, the levels of beneficial EETs can be maintained, which has therapeutic potential for cardiovascular and inflammatory diseases.[11][12]

Signaling Pathway of sEH and its Inhibition

Synthesis of sEH Inhibitors

The synthesis of sEH inhibitors often involves converting the ester groups of this compound into other functional groups, such as amides or ureas, which can then be further modified. For example, cycloalkylamide derivatives have been prepared using DMCD as a reactant for the development of sEH inhibitors.[1][2] A general scheme involves the reaction of amines with derivatives of 1,4-cyclohexanedicarboxylic acid to form amide or urea (B33335) linkages that are crucial for binding to the sEH enzyme.

Safety and Handling

This compound is considered to be of low toxicity, but appropriate safety precautions should always be taken in a laboratory or industrial setting.

| Safety Aspect | Recommendation |

| Eye Protection | Wear tightly fitting safety goggles.[3] In case of contact, rinse with plenty of water.[1] |

| Skin Protection | Wear protective gloves and clothing.[1][3] |

| Inhalation | Avoid inhaling dust or vapors. Use in a well-ventilated area or with local exhaust ventilation.[3] |

| Storage | Store in a cool, dry place in a tightly sealed container.[1] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] |

Conclusion

This compound is a versatile chemical with significant applications in both polymer chemistry and medicinal chemistry. Its rigid, cyclic structure provides a unique scaffold for creating materials with enhanced physical properties and for designing targeted therapeutic agents. The information provided in this guide serves as a comprehensive resource for professionals engaged in research and development in these fields.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 94-60-0 [chemicalbook.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Cyclohexanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 6. 1,4-Cyclohexanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 7. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 8. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products [escholarship.org]

Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate from Dimethyl Terephthalate: A Technical Guide

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a valuable chemical intermediate widely utilized in the production of high-performance materials such as polyester (B1180765) resins, polyamides, alkyd resins, plasticizers, and polyurethane coatings.[1][2][3] A primary and industrially significant route for the synthesis of DMCD is the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT).[4][5][6][7] This process involves the saturation of the aromatic ring of DMT while preserving the ester functionalities. The development of efficient and selective catalysts, along with the optimization of reaction conditions, is crucial for achieving high yields and purity of DMCD, making it a subject of considerable research interest. This guide provides an in-depth overview of the synthesis of DMCD from DMT, focusing on various catalytic systems, experimental protocols, and quantitative data.

Reaction Pathway and Mechanism

The fundamental transformation in the synthesis of this compound from Dimethyl Terephthalate is the hydrogenation of the benzene (B151609) ring. This reaction requires a catalyst to facilitate the addition of hydrogen across the aromatic system. The overall reaction is depicted below:

Catalytic Systems

The choice of catalyst is paramount in achieving high conversion of DMT and high selectivity towards DMCD. Both noble and non-precious metal catalysts have been extensively investigated.

-

Noble Metal Catalysts: Ruthenium (Ru) and Palladium (Pd) based catalysts are highly effective for the hydrogenation of DMT.[2][4][8] They often exhibit high activity and selectivity under milder conditions compared to non-precious metal catalysts. These metals are typically dispersed on high-surface-area supports like activated carbon (C), alumina (B75360) (Al₂O₃), or zeolites (e.g., HZSM-5, MOR).[5][6][7][8][9]

-

Non-Precious Metal Catalysts: Nickel (Ni) based catalysts present a more economical alternative to noble metals.[1][2] However, they might require more stringent reaction conditions to achieve comparable performance. Catalyst performance can be significantly enhanced through the use of supports like silica (B1680970) (SiO₂) and the addition of promoters such as potassium fluoride (B91410) (KF).[1][2]

-

Bimetallic Catalysts: Bimetallic systems, such as Ruthenium-Nickel (Ru-Ni) supported on carbon nanotubes (CNT), have also been developed.[10][11] These catalysts can offer synergistic effects, leading to improved activity and selectivity.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the synthesis of this compound from Dimethyl Terephthalate, highlighting the different catalytic systems and reaction conditions employed.

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Reaction Time (h) | DMT Conversion (%) | DMCD Selectivity (%) | Reference |

| KF-Ni/SiO₂ | 100 | 5 | Isopropanol (B130326) | 4 | 95 | 96 | [1][2] |

| Ru/C | 110 | 3 | Tetrahydrofuran (B95107) | - | 99 | 96.5 | [8] |

| 0.4% Ru-2% Ni/CNT | 100 | 6 | Ethyl Acetate | 1 | 68.37 | 91.5 | [10] |

| Ru/HZSM-5 | 160 | 2.5 | - | 2 | 100 | 99.5 | [6] |

| Ru/MOR | 140 | 6 | Ethyl Acetate | 4 | 100 | 95.09 | [6][7] |

| Ru/Al₂O₃ | - | 2-3 | - | - | - | - | [9] |

| Pd-based | 160-180 | 30-48 | - | - | - | - | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Hydrogenation using a Potassium-Modified Ni/SiO₂ Catalyst

This protocol is based on the work by Wang et al. and describes the use of a non-precious metal catalyst.[1][2]

1. Catalyst Preparation (KF-Ni/SiO₂):

- Synthesis of Ni/SiO₂: A 20 wt% Ni/SiO₂ catalyst is prepared using the ammonia (B1221849) evaporation (AE) method. In a typical procedure, 5.0 g of Ni(NO₃)₂·3H₂O is dissolved in a mixture of 180 mL of deionized water and 20 g of ethylene (B1197577) glycol. To this, 75 mL of a 5 wt% ammonia solution is added and stirred for 20 minutes. Subsequently, 16.7 g of colloidal silica (30 wt%) is added, and the mixture is stirred at 80°C until a viscous gel is formed. The gel is then dried overnight at 120°C.

- Potassium Fluoride Modification: A desired amount of KF is dissolved in deionized water to form a solution. This solution is added dropwise to the dried Ni/SiO₂ precursor. The resulting material is aged for 3 hours at room temperature and dried overnight at 80°C.

- Calcination and Reduction: The catalyst precursor is calcined at 450°C for 4 hours. Before the reaction, the catalyst is reduced in a pure H₂ flow (30 mL/min) at 550°C for 4 hours.

2. Hydrogenation Reaction:

- A 50 mg sample of the prepared KF-Ni/SiO₂ catalyst, 0.1 g of DMT, and 2 mL of isopropanol (IPA) are placed in a high-pressure reactor.

- The reactor is sealed and purged with H₂ to remove air.

- The reactor is pressurized with H₂ to an initial pressure of 5 MPa.

- The reaction mixture is heated to 100°C and stirred for 4 hours.

- After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.

- The catalyst is separated from the reaction mixture by filtration for analysis of the products.

Protocol 2: Hydrogenation using a Ru/C Catalyst

This protocol is adapted from the low-pressure hydrogenation method described by Yin et al.[8]

1. Hydrogenation Reaction:

- In a high-pressure autoclave, 5 g of DMT, 0.500 g of a highly dispersed Ru/C catalyst, and 30 mL of tetrahydrofuran (THF) are combined.

- The autoclave is sealed and purged with hydrogen.

- The pressure of H₂ is adjusted to 3.0 MPa.

- The reaction is heated to 110°C with stirring.

- The reaction progress is monitored until completion (e.g., by gas chromatography).

- Upon completion, the reactor is cooled, and the pressure is released.

- The catalyst is filtered off to isolate the product solution.

Protocol 3: Hydrogenation using a Bimetallic Ru-Ni/CNT Catalyst

This protocol is based on the research by Huang et al., which utilizes a bimetallic catalyst on carbon nanotubes.[10][11]

1. Hydrogenation Reaction:

- A 100 mL stainless steel high-pressure reactor is charged with 0.1 g of 0.4% Ru-2% Ni/CNT catalyst and a solution of 4 wt% DMT in 10 mL of ethyl acetate.

- The reactor is sequentially flushed with N₂ and then H₂.

- The reactor is pressurized with H₂ to the desired pressure (e.g., 6 MPa).

- The reaction is heated to the desired temperature (e.g., 100°C) and stirred for a specific duration (e.g., 1 hour).

- After the reaction time has elapsed, the reactor is cooled down, and the pressure is vented.

- The product mixture is then collected for analysis.

Experimental Workflow

A general workflow for the synthesis and analysis of this compound is outlined below. This workflow encompasses catalyst preparation, the hydrogenation reaction, and subsequent product analysis.

Conclusion

The synthesis of this compound via the hydrogenation of Dimethyl Terephthalate is a well-established and versatile process. The selection of an appropriate catalyst and the fine-tuning of reaction parameters are critical to achieving high conversion and selectivity. While noble metal catalysts like Ruthenium and Palladium offer excellent performance, advancements in non-precious metal catalysts, such as promoted Nickel systems, provide a cost-effective and sustainable alternative. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and materials science, facilitating the development of improved and optimized processes for the production of this important chemical intermediate.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US20160326088A1 - Method for preparing this compound and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Solubility Profile of Dimethyl 1,4-Cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a key intermediate in the synthesis of various polymers and pharmaceuticals. While precise quantitative solubility data in common organic solvents remains elusive in publicly accessible literature, this document consolidates available qualitative information, outlines established experimental protocols for its determination, and provides a framework for researchers to conduct their own solubility assessments. This guide is intended to be a valuable resource for scientists and professionals working with DMCD in research and development settings.

Introduction

This compound (DMCD) is a cycloaliphatic diester with the chemical formula C₁₀H₁₆O₄. It exists as a mixture of cis and trans isomers and is utilized as a monomer in the production of polyester (B1180765) resins, polyamides, and plasticizers.[1] Its physical and chemical properties, particularly its solubility in various solvents, are critical for its application in chemical synthesis, formulation development, and purification processes. Understanding the solubility of DMCD is paramount for designing efficient reaction conditions, developing purification strategies, and formulating products with desired characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2] |

| Molecular Weight | 200.23 g/mol | [2] |

| Appearance | Clear, colorless liquid after melting; Partially crystalline solid | [1][2] |

| Melting Point | 14 °C (cis-isomer), 71 °C (trans-isomer) | [2] |

| Boiling Point | 265 °C (mixed isomer) | [2] |

| Density | 1.111 g/mL at 25 °C | |

| Vapor Pressure | 1 mmHg (85 °C) | |

| Water Solubility | 12,000 mg/L at 25 °C (sparingly soluble) | [2] |

Solubility in Common Solvents

However, qualitative descriptions of its solubility are available and summarized in Table 2. One reputable source, Hawley's Condensed Chemical Dictionary, makes the broad assertion that it is "soluble in all proportions in most organic solvents".[2] While this suggests high solubility, it should be treated with caution as it lacks specific quantitative validation and may not apply universally to all organic solvents under all conditions.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Qualitative Solubility | Reference |

| Water | Sparingly soluble / Practically insoluble | [1][3] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Methanol | Soluble | [4] |

| Diethyl Ether | Soluble | [2] |

| Most Organic Solvents | Reported to be "soluble in all proportions" | [2] |

Given the lack of quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest.

Experimental Protocols for Solubility Determination

The following sections describe established methodologies that can be employed to quantitatively determine the solubility of this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid phase by filtration (using a filter compatible with the solvent) or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/100 mL, mg/mL, or mol/L) at the specified temperature.

Analytical Methods for Quantification

Several analytical techniques can be used to determine the concentration of this compound in the saturated solvent.

Protocol:

-

A precisely measured volume of the saturated supernatant is transferred to a pre-weighed, solvent-resistant container.

-

The solvent is carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute to avoid any loss of the compound.

-

The container with the dried residue is cooled to room temperature in a desiccator and then weighed.

-

The mass of the dissolved this compound is calculated by subtracting the initial weight of the empty container.

-

The solubility is then calculated based on the mass of the solute and the initial volume of the supernatant.

Protocol:

-

Calibration: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

Sample Preparation: The saturated supernatant is diluted with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

GC Analysis: The diluted sample and the standard solutions are injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity capillary column) and a detector (e.g., a flame ionization detector - FID).

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to Dimethyl 1,4-cyclohexanedicarboxylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a cycloaliphatic diester of significant interest in various fields of chemical synthesis, from polymer chemistry to pharmaceutical development. Its rigid cyclohexane (B81311) core and the presence of two ester functionalities make it a versatile building block for the synthesis of a wide array of molecules. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and spectral analysis of DMCD, with a particular focus on its application in the development of soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents.

Molecular Structure and Formula

The molecular formula for this compound is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol .[1] The structure consists of a cyclohexane ring substituted at positions 1 and 4 with methoxycarbonyl groups (-COOCH₃). DMCD exists as two geometric isomers: cis and trans, which differ in the spatial orientation of the two ester groups relative to the cyclohexane ring.

-

cis-isomer: Both methoxycarbonyl groups are on the same side of the cyclohexane ring.

-

trans-isomer: The methoxycarbonyl groups are on opposite sides of the cyclohexane ring.

The isomeric form significantly influences the physical properties and reactivity of the molecule.

Physicochemical and Spectral Data

The physical and spectral properties of this compound are crucial for its handling, characterization, and application in synthesis. The properties can vary between the cis and trans isomers, as well as for the commercially available mixture.

Physicochemical Properties

| Property | Value (cis-isomer) | Value (trans-isomer) | Value (Mixture) | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | 200.23 g/mol | 200.23 g/mol | [1] |

| CAS Number | 3399-21-1 | 3399-22-2 | 94-60-0 | [1] |

| Melting Point | 14 °C | 71 °C | - | [1] |

| Boiling Point | - | - | 265 °C | [1] |

| Density | - | - | 1.111 g/mL at 25 °C | |

| Refractive Index | - | - | n20/D 1.458 | |

| Solubility | - | - | In water, 12,000 mg/L at 25 °C | [1] |

Spectral Data

NMR spectroscopy is a fundamental technique for the structural elucidation of the cis and trans isomers of DMCD. The chemical shifts of the protons and carbons are influenced by the stereochemistry of the molecule.

¹H NMR Data (CDCl₃, 400 MHz)

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) |

| trans | -OCH₃ | 3.67 (s, 6H) |

| CH (ring) | 2.52 (m, 2H) | |

| CH₂ (ring, axial) | 2.08 (m, 4H) | |

| CH₂ (ring, equatorial) | 1.55 (m, 4H) | |

| cis | -OCH₃ | 3.68 (s, 6H) |

| CH (ring) | 2.70 (m, 2H) | |

| CH₂ (ring) | 1.75 - 1.90 (m, 8H) |

¹³C NMR Data (CDCl₃, 100 MHz)

| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |

| trans | C=O | 175.5 |

| -OCH₃ | 51.5 | |

| CH (ring) | 42.8 | |

| CH₂ (ring) | 28.7 | |

| cis | C=O | 175.2 |

| -OCH₃ | 51.6 | |

| CH (ring) | 40.9 | |

| CH₂ (ring) | 27.9 |

Electron ionization mass spectrometry (EI-MS) of DMCD results in characteristic fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) is observed at m/z 200.

Key Fragmentation Peaks (m/z)

| Fragment Ion | Proposed Structure |

| 200 | [C₁₀H₁₆O₄]⁺ (Molecular Ion) |

| 169 | [M - OCH₃]⁺ |

| 141 | [M - COOCH₃]⁺ |

| 109 | [M - COOCH₃ - OCH₃]⁺ |

| 81 | [C₆H₉]⁺ |

The fragmentation patterns of the cis and trans isomers can show differences in the relative intensities of the fragment ions due to stereochemical influences on the fragmentation pathways.[2]

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of DMCD is the Fischer esterification of 1,4-cyclohexanedicarboxylic acid. The synthesis of the cis or trans isomer specifically depends on the starting dicarboxylic acid isomer.

Protocol: Esterification of cis-1,4-Cyclohexanedicarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cis-1,4-cyclohexanedicarboxylic acid (1 equivalent) in methanol (B129727) (10 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (2.2 equivalents) dropwise.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-Dimethyl 1,4-cyclohexanedicarboxylate.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Isomer Separation

The cis and trans isomers can be separated based on their different physical properties. The significantly higher melting point of the trans-isomer (71 °C) compared to the cis-isomer (14 °C) allows for separation by fractional crystallization.[3]

Application in Drug Development: Soluble Epoxide Hydrolase (sEH) Inhibitors

A significant application of this compound in medicinal chemistry is its use as a scaffold for the synthesis of soluble epoxide hydrolase (sEH) inhibitors.

The Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[4] EETs are signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. sEH hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active or may even have pro-inflammatory effects.[5][6] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for conditions such as hypertension, inflammation, and pain.[4][7]

Synthesis of sEH Inhibitors from a DMCD Derivative

The rigid 1,4-disubstituted cyclohexane ring of DMCD is an excellent scaffold for positioning pharmacophoric groups in the active site of sEH. A common strategy involves the conversion of the ester groups of DMCD into amides or ureas to interact with key residues in the enzyme's active site.

Example Synthetic Scheme:

A derivative of trans-Dimethyl 1,4-cyclohexanedicarboxylate can be used to synthesize a potent sEH inhibitor. The following is a representative synthetic workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined stereochemistry and the reactivity of its ester groups make it an important building block in both materials science and medicinal chemistry. The ability to readily synthesize and separate its cis and trans isomers provides access to a range of molecular scaffolds with distinct three-dimensional arrangements. As research into therapeutic targets like soluble epoxide hydrolase continues to grow, the importance of foundational molecules such as this compound in the development of novel drug candidates is set to increase. This guide has provided a detailed overview of its properties and applications to aid researchers and professionals in its effective utilization.

References

- 1. This compound | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of geometric isomerism in electron ionization mass spectra of dialkyl 1,4-cyclohexanedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2014080980A1 - Method for producing mixture comprising cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 4. dovepress.com [dovepress.com]

- 5. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Production of Dimethyl 1,4-cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core processes involved in the commercial production of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a crucial intermediate in the synthesis of various polymers and specialty chemicals.[1][2][3][4] This document details the primary manufacturing route, catalytic systems, reaction parameters, and purification methods.

Introduction

This compound (DMCD) is a cycloaliphatic diester widely used in the production of polyester (B1180765) resins, polyamides, alkyds, and plasticizers.[3][4] Its incorporation into polymer chains imparts desirable properties such as excellent hardness and flexibility, superior weatherability, and enhanced resistance to chemicals, stains, and corrosion.[4] The industrial production of DMCD is predominantly achieved through the catalytic hydrogenation of Dimethyl Terephthalate (B1205515) (DMT).[2][4] An alternative, though less common, route involves the direct esterification of 1,4-cyclohexanedicarboxylic acid (CHDA) with methanol.

Primary Production Route: Hydrogenation of Dimethyl Terephthalate (DMT)

The most prevalent commercial method for synthesizing DMCD is the selective hydrogenation of the aromatic ring of Dimethyl Terephthalate (DMT).[1][2] This process requires a catalyst to achieve high conversion and selectivity under controlled temperature and pressure.

Catalytic Systems

A variety of catalysts have been developed for this process, ranging from noble metal-based systems to more economical non-precious metal catalysts.

-

Noble Metal Catalysts: Ruthenium (Ru) and Palladium (Pd) based catalysts are highly effective for the hydrogenation of DMT.[1][5] Ruthenium, often supported on alumina (B75360) (Ru/Al₂O₃) or carbon, is particularly noted for its high activity and selectivity.[6][7] Palladium-based catalysts are also used industrially, though sometimes requiring harsher operating conditions.[5][8]

-

Non-Precious Metal Catalysts: Nickel-based catalysts, particularly when modified, present a cost-effective alternative.[1][5] For instance, potassium-modified Nickel on a silica (B1680970) support (KF-Ni/SiO₂) has demonstrated high conversion and selectivity, attributed to an increase in active Ni(0) species and a reduction in acidic sites that can lead to undesired side reactions.[1][5][9]

Reaction Pathways and Experimental Workflow

The hydrogenation of DMT to DMCD proceeds through the saturation of the benzene (B151609) ring. The general workflow for a commercial-scale continuous process is depicted below.

References

- 1. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109894131B - A kind of dimethyl terephthalate (DMT) hydrogenation catalyst and preparation method thereof - Google Patents [patents.google.com]

- 7. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Core Industrial Applications of Dimethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a cycloaliphatic diester that serves as a pivotal building block in the polymer industry. Its unique molecular structure, existing in both cis and trans isomeric forms, imparts a desirable combination of properties to a variety of materials. This technical guide delves into the core industrial applications of DMCD, with a primary focus on its role in the synthesis of high-performance polyesters, its function as a precursor to plasticizers, and its use in advanced coatings and adhesives. This document provides a comprehensive overview of the quantitative performance data, detailed experimental protocols for key synthesis and evaluation processes, and visual representations of the associated chemical pathways and workflows to support researchers and professionals in the field.

Introduction to this compound (DMCD)

This compound is a low-melting, partially crystalline solid at room temperature, characterized by the chemical formula C₁₀H₁₆O₄.[1][2] It is primarily produced through the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). The cyclohexane (B81311) ring in its structure provides enhanced thermal stability, hydrolytic resistance, and weatherability to the polymers derived from it, making it a superior alternative to its aromatic counterparts in many demanding applications.[3][4] DMCD is a mixture of cis and trans isomers, and the ratio of these isomers can significantly influence the properties of the final polymer.[5]

Physicochemical Properties

The properties of DMCD are influenced by its isomeric composition. The trans isomer, being more symmetrical, has a significantly higher melting point than the cis isomer.

| Property | Value | References |

| Molecular Weight | 200.23 g/mol | [6][7] |

| Appearance | Colorless to almost colorless clear liquid after melting | [2][7] |

| Boiling Point | 265 °C (mixed isomer) | [6] |

| Melting Point | 14 °C (cis-isomer), 71 °C (trans-isomer) | [6] |

| Density | 1.111 g/mL at 25 °C | |

| Refractive Index | n20/D 1.458 | |

| Water Solubility | 12,000 mg/L at 25 °C | [6] |

| Vapor Pressure | 1 mmHg at 85 °C |

Key Industrial Applications

Polyester (B1180765) Synthesis

The primary application of DMCD is as a monomer in the synthesis of a wide range of polyesters. The incorporation of the DMCD moiety into the polymer backbone imparts a unique combination of flexibility, hardness, and resistance to environmental degradation.

DMCD is a key precursor in the production of 1,4-Cyclohexanedimethanol (CHDM), which is then reacted with terephthalic acid to produce Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a high-performance polyester.[8] PCT exhibits excellent thermal stability, chemical resistance, and dimensional stability.[9]

Diagram: Synthesis of 1,4-Cyclohexanedimethanol (CHDM) from Dimethyl Terephthalate (DMT)

References

- 1. qualitypros.com.au [qualitypros.com.au]

- 2. This compound | 94-60-0 [chemicalbook.com]

- 3. scielo.br [scielo.br]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H16O4 | CID 7198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (cis- and trans- mix… [cymitquimica.com]

- 8. US6458915B1 - Process for producing poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) and the reactor grade polyester therefrom - Google Patents [patents.google.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

Dimethyl 1,4-Cyclohexanedicarboxylate as a Monomer for Polyesters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) as a monomer for the synthesis of advanced polyesters. It covers the synthesis, properties, and potential applications of DMCD-based polyesters, with a particular focus on aspects relevant to materials science and drug development.

Introduction

This compound is a cycloaliphatic diester that serves as a key building block for a variety of polyesters. The incorporation of the cyclohexane (B81311) ring into the polymer backbone imparts unique properties, including enhanced thermal stability, improved mechanical strength, and excellent chemical resistance compared to their linear aliphatic counterparts.[1] These characteristics make polyesters derived from DMCD and its analogs, such as 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (B133615) (CHDM), attractive for a range of applications, from high-performance films and engineering plastics to biomedical materials for drug delivery.[2][3]

The stereochemistry of the cyclohexane ring, specifically the cis/trans isomer ratio, plays a crucial role in determining the final properties of the polymer.[4] This guide will delve into the influence of isomerism on the physical and mechanical characteristics of these polyesters.

Synthesis of Polyesters from DMCD

Polyesters from DMCD are typically synthesized via a two-step melt polycondensation process. This method involves an initial transesterification reaction followed by a polycondensation step under high vacuum and temperature.[5]

General Synthesis Workflow

The synthesis process begins with the transesterification of DMCD with a suitable diol, such as 1,4-cyclohexanedimethanol (CHDM) or other linear aliphatic diols. This is followed by polycondensation to increase the molecular weight of the polymer.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Dimethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a chemical intermediate used in the synthesis of various materials, including pharmaceuticals and polymers.[1] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and potential hazards.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a faint fruity odor, and it exists as a mixture of cis and trans isomers.[1][2] Its properties can vary depending on the isomeric composition. It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[1]

| Property | Value | Source |

| Molecular Formula | C10H16O4 | [1][3] |

| Molecular Weight | 200.23 g/mol | [3][4] |

| CAS Number | 94-60-0 | [1][3][4] |

| Appearance | Clear, colorless liquid after melting; Partially crystalline solid | [1][2][4] |

| Odor | Faint fruity odor | [1] |

| Boiling Point | ~250°C (760 mmHg) | [1] |

| 263.5°C (760 mmHg) | [3] | |

| 265°C (mixed isomer) | [4] | |

| 131-133°C (11 mmHg) | ||

| Melting Point | -10°C | [1] |

| 24-27°C | [3] | |

| 14°C (cis-isomer), 71°C (trans-isomer) | [4] | |

| Flash Point | 113°C (235.4°F) - closed cup | |

| 115.4 ± 18.8 °C | [3] | |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| 1.111 g/mL at 25°C | ||

| Vapor Density | 6.9 (Air = 1) | [3][4] |

| Vapor Pressure | 1 mmHg (85°C) | |

| 0.08 mmHg | [4] | |

| Water Solubility | Sparingly soluble/practically insoluble | [1] |

| 12,000 mg/L at 25°C | [4] | |

| Autoignition Temperature | 730°F | |

| Refractive Index | 1.4580 @ 20°C | [1][4] |

Toxicological Data

The toxicological data for this compound indicates that it is of low to slight toxicity.

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat (male) | Oral | >5000 mg/kg | [4] |

| LD50 | Rat (female) | Oral | approx. 2812 mg/kg | [4] |

| LD50 | Rat | Oral | 3200-6400 mg/kg | [4] |

A study on reproductive toxicity in animals showed that DMCD did not affect the reproductive capacity of the adults.[4]

Hazard Identification and GHS Classification

This compound is classified as causing skin and serious eye irritation. It may also be harmful to aquatic life with long-lasting effects.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Hazardous to the Aquatic Environment, long-term hazard | Category 3 | None | None | H412: Harmful to aquatic life with long lasting effects |

Sources:[4]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological data presented are maintained by the originating laboratories and regulatory bodies. For instance, the oral LD50 studies in rats were conducted as part of the High Production Volume (HPV) chemical assessment program.[4] These studies typically follow standardized OECD or EPA guidelines for acute oral toxicity testing. The general procedure involves administering a single dose of the substance to fasted animals and observing them for a period (typically 14 days) for signs of toxicity and mortality. The LD50 value is then calculated statistically as the dose that is lethal to 50% of the test population.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

5.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[5]

-

Skin Protection: Wear suitable protective gloves and clothing.[1][5]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

5.2 Engineering Controls

-

Use in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended.[5]

5.3 Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed.[5]

-

Store at ambient room temperature.[1]

5.4 Spills and Disposal

-

For spills, sweep up or vacuum the material and place it in a suitable container for disposal.[5]

-

Avoid release to the environment.[1]

-

Disposal must be in accordance with federal, state, and local regulations. The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational harm or environmental contamination.[1]

First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1][5]

-

Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[5]

Visualized Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research environment.

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Melt Polycondensation of Dimethyl 1,4-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) is a semi-crystalline polyester (B1180765) synthesized from 1,4-cyclohexanedimethanol (B133615) (CHDM) and dimethyl 1,4-cyclohexanedicarboxylate (DMCD). The polymer's properties, such as its high glass transition temperature, thermal stability, and weather resistance, make it a material of interest for various applications. Notably, its potential biocompatibility and biodegradability open avenues for its use in the pharmaceutical and medical fields, particularly in controlled drug delivery systems.

This document provides detailed protocols for the synthesis of PCCD via a two-step melt polycondensation process. It also includes key reaction parameters, expected polymer characteristics, and a discussion of its potential applications in drug development.

Melt Polycondensation of DMCD: An Overview

The synthesis of PCCD from DMCD and CHDM is typically achieved through a two-stage melt polycondensation process. This method avoids the use of solvents and is suitable for large-scale industrial production.

Stage 1: Transesterification (Ester Interchange)

In the first stage, DMCD is reacted with an excess of CHDM in the presence of a catalyst at elevated temperatures. This transesterification reaction results in the formation of bis(hydroxycyclohexylmethyl) 1,4-cyclohexanedicarboxylate oligomers and the elimination of methanol (B129727) as a byproduct.

Stage 2: Polycondensation

The second stage involves increasing the temperature and applying a high vacuum. This promotes the polycondensation of the oligomers, where the terminal hydroxyl groups react, eliminating excess CHDM and forming high molecular weight PCCD. The viscosity of the reaction mixture increases significantly during this stage.

A critical aspect of PCCD synthesis is the control of the cis/trans isomer ratio of the cyclohexane (B81311) rings in both the diol and diacid monomers. This ratio significantly influences the polymer's crystallinity and, consequently, its thermal and mechanical properties.

Experimental Protocols

Materials

-

This compound (DMCD) (mixture of cis/trans isomers)

-

1,4-Cyclohexanedimethanol (CHDM) (mixture of cis/trans isomers)

-

Titanium(IV) butoxide (TBT) or another suitable catalyst (e.g., antimony(III) oxide)

-

Phosphorous acid or other suitable stabilizer/antioxidant

-

Nitrogen gas (high purity)

Equipment

-

Glass reactor or stainless-steel autoclave equipped with:

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Distillation column and condenser for byproduct removal

-

Thermocouple for temperature monitoring

-

Vacuum port

-

-

Heating mantle or oil bath with a programmable temperature controller

-

Vacuum pump capable of reaching pressures below 1 Torr

-

Torque meter (optional, for monitoring melt viscosity)

Detailed Two-Step Melt Polycondensation Protocol

Step 1: Transesterification

-

Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.

-

Charging Monomers and Catalyst: Charge the reactor with DMCD and an excess of CHDM. A typical molar ratio of CHDM to DMCD is between 1.2:1 and 2.2:1.

-

Add the catalyst, for instance, 200-300 ppm of Titanium(IV) butoxide (TBT), and a stabilizer like phosphorous acid.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during this stage.

-